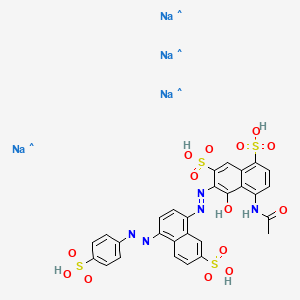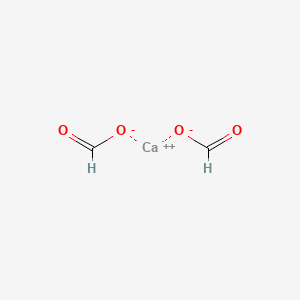
lithium;2,4-dihydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2,4-dihydroxybutanoic acid, also known as (±)-2,4-Dihydroxybutyric acid lithium salt, is a chemical compound with the empirical formula C4H8O4 and a molecular weight of 120.10 g/mol . It is a derivative of butanoic acid, substituted by hydroxy groups at positions 2 and 4 . This compound is often used as a building block in the synthesis of various compounds and has applications in clinical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dihydroxybutanoic acid can be achieved from O-succinyl-L-homoserine . The process involves the use of an alkali metal or alkaline earth metal hydroxide and a peroxide oxidizing agent to convert the D- or L-hexose source to the desired product . The reaction is typically carried out by maintaining a low concentration of base and oxidizing agent in the reaction mixture at any one time and by maintaining a temperature between about 25°C and 80°C .
Industrial Production Methods: Industrial production methods for lithium;2,4-dihydroxybutanoic acid are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: Lithium;2,4-dihydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include alkali metal or alkaline earth metal hydroxides and peroxide oxidizing agents . The reactions are typically carried out under controlled temperature conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while substitution reactions may result in the formation of various substituted butanoic acid derivatives .
Scientific Research Applications
Lithium;2,4-dihydroxybutanoic acid has several scientific research applications. It is used as a building block in the synthesis of various compounds and has applications in clinical testing . The compound is also used in the study of succinic semialdehyde dehydrogenase deficiency, where increased amounts of this metabolite have been observed . Additionally, it is used in the synthesis of pharmaceutical intermediates and research reagents .
Mechanism of Action
The mechanism of action of lithium;2,4-dihydroxybutanoic acid is not extensively documented. These enzymes are involved in pathways related to neuroprotection, synaptic maintenance, and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to lithium;2,4-dihydroxybutanoic acid include:
- D-2-Phosphoglyceric acid lithium salt
- 3-Phosphoshikimic acid lithium salt
- L-Argininosuccinic acid lithium salt
- Lithium acetoacetate
- (S)-3,4-Dihydroxybutyric acid lithium salt hydrate
Uniqueness: This compound is unique due to its specific substitution pattern on the butanoic acid backbone, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C4H8LiO4+ |
|---|---|
Molecular Weight |
127.1 g/mol |
IUPAC Name |
lithium;2,4-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1 |
InChI Key |
PJHHPJLVTCAOHC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C(CO)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12057407.png)
![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)










